molecular formula C8H8N2O B131732 6-amino-2,3-dihydro-1H-isoindol-1-one CAS No. 675109-45-2

6-amino-2,3-dihydro-1H-isoindol-1-one

Cat. No. B131732
M. Wt: 148.16 g/mol
InChI Key: PGKXYAZNGUURHR-UHFFFAOYSA-N
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Patent
US07056932B2

Procedure details

The starting material 6-pyrrolidin-1-yl-2,3-dihydro-isoindol-1-one was prepared from 6-amino-2,3-dihydro-isoindol-1-one (CAS 675109-45-2) and 1,4-dibromobutane in analogy to the precedure described in example 56.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][NH:7][C:8]2=[O:11])=[CH:4][CH:3]=1.Br[CH2:13][CH2:14][CH2:15][CH2:16]Br>>[N:1]1([C:2]2[CH:10]=[C:9]3[C:5]([CH2:6][NH:7][C:8]3=[O:11])=[CH:4][CH:3]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C2CNC(C2=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=CC=C2CNC(C2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.